2-chloro-N-ethyl-N-phenylacetamide
Description
Contextualization within N-Substituted Chloroacetamide Chemistry
N-substituted chloroacetamides are characterized by a core chloroacetamide structure (ClCH₂CONH₂) with various substituents attached to the nitrogen atom. wikipedia.org This substitution pattern allows for a high degree of molecular diversity, leading to a wide range of physicochemical properties and biological effects. The synthesis of these compounds, including 2-chloro-N-ethyl-N-phenylacetamide, is often achieved through the chloroacetylation of a corresponding amine. researchgate.netresearchgate.net This typically involves reacting an amine, in this case, N-ethylaniline, with chloroacetyl chloride. ijpsr.infonih.gov
The chemical reactivity of N-substituted chloroacetamides is largely defined by the presence of the chlorine atom, which can be readily displaced by various nucleophiles. researchgate.netresearchgate.net This reactivity makes them valuable intermediates in organic synthesis for the construction of more complex molecules and heterocyclic systems. researchgate.netresearchgate.net
Many N-substituted chloroacetamides have been investigated for their biological activities, with a significant number being developed as herbicides. nih.govresearchgate.net The mode of action for their herbicidal effects is often linked to their alkylating reactivity. nih.gov
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound and its relatives lies in their utility as tools for probing biological systems and as scaffolds for the development of new functional molecules. For instance, the broader class of N-substituted chloroacetamides has been studied for their potential as antimicrobial and antifungal agents. nih.govscielo.br
Research into quantitative structure-activity relationships (QSAR) within the chloroacetamide family helps to correlate the chemical structure of these compounds with their biological activity. nih.gov These studies are crucial for designing new compounds with enhanced efficacy and selectivity. The lipophilicity and electronic properties of the substituents on the nitrogen atom play a significant role in determining the biological activity of these molecules. nih.gov
Furthermore, the reactivity of the chloroacetamide group has been harnessed in the development of chemical probes and agents for bioconjugation, where they can be used to link molecules to proteins and other biomolecules. acs.org While specific research on this compound is not as extensive as for some commercial herbicides, its study contributes to the fundamental understanding of the chemical and biological properties of the N-substituted chloroacetamide class as a whole.
Physicochemical Properties of Related Chloroacetamides
The following table provides a comparative look at the properties of 2-chloro-N-phenylacetamide and 2-chloro-N-phenethylacetamide, which are structurally related to the subject compound.
| Property | 2-chloro-N-phenylacetamide | 2-chloro-N-phenethylacetamide |
| Molecular Formula | C₈H₈ClNO | C₁₀H₁₂ClNO nih.gov |
| Molecular Weight | 169.61 g/mol | 197.66 g/mol nih.gov |
| Melting Point | 136-139 °C chemicalbook.comsigmaaldrich.com | Not available |
| CAS Number | 587-65-5 chemicalbook.com | 13156-95-1 nih.govchemchart.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZBASRBEGDLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192333 | |
| Record name | 2-Chloro-N-ethylacetanilide | |
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Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
39086-61-8 | |
| Record name | 2-Chloro-N-ethyl-N-phenylacetamide | |
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| Record name | 2-Chloro-N-ethylacetanilide | |
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| Record name | 39086-61-8 | |
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| Record name | 2-Chloro-N-ethylacetanilide | |
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| Record name | 2-chloro-N-ethylacetanilide | |
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| Record name | 2-CHLORO-N-ETHYLACETANILIDE | |
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Synthetic Methodologies for 2 Chloro N Ethyl N Phenylacetamide and Analogues
Direct Acylation Routes to N-Substituted Chloroacetamides
The most common and direct method for synthesizing N-substituted chloroacetamides, including 2-chloro-N-ethyl-N-phenylacetamide, is through the acylation of a corresponding secondary amine with chloroacetyl chloride.
Reaction of Chloroacetyl Chloride with N-Ethylaniline and Related Amines
The fundamental reaction for producing this compound involves the nucleophilic acyl substitution of chloroacetyl chloride with N-ethylaniline. ijpsr.info In this reaction, the nitrogen atom of N-ethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. This method is widely applicable to a range of aliphatic and aromatic amines. ijpsr.info
A study on the synthesis of various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives demonstrated the successful reaction of chloroacetyl chloride with different amines, including N-methylaniline, a close analog of N-ethylaniline. ijpsr.info The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the amine. ijpsr.info
Optimization of Reaction Conditions: Solvents, Bases, and Temperature Profiles
The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the use of a base to scavenge the HCl byproduct, and the temperature at which the reaction is conducted.
Solvents: A variety of solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and even aqueous systems under specific conditions. sphinxsai.com For instance, the synthesis of 2-chloro-N-phenylacetamide has been successfully carried out in dichloromethane. Another approach utilized tetrahydrofuran (THF) as the solvent for the reaction between aryl amines and chloroacetyl chloride. sphinxsai.com
Bases: The neutralization of the generated HCl is crucial to drive the reaction to completion and prevent unwanted side reactions. Various bases can be used for this purpose. Inorganic bases like potassium carbonate (K2CO3) and sodium hydroxide (B78521) have been effectively used. Organic bases such as triethylamine (B128534) (TEA), pyridine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also common choices. sphinxsai.com The use of DBU in THF has been shown to be a particularly efficient system for the amidation of chloroacetyl chloride with aromatic amines, leading to high yields in relatively short reaction times at room temperature. sphinxsai.com In some cases, the reaction can be performed in a biphasic system with an aqueous solution of a base like sodium hydroxide.
Temperature: The reaction is often carried out at reduced temperatures, typically by cooling the reaction mixture in an ice bath during the addition of the highly reactive chloroacetyl chloride to control the exothermic nature of the reaction. sphinxsai.com Subsequently, the reaction is often allowed to proceed at room temperature. sphinxsai.com
| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
| Aniline (B41778), Chloroacetyl chloride | DBU | THF | Room Temperature | 95 | sphinxsai.com |
| Aniline, Chloroacetyl chloride | K2CO3 | Acetone | Not specified | Not specified | |
| Aniline, Chloroacetyl chloride | NaOH | Dichloromethane | Not specified | Not specified | |
| Piperidine, Chloroacetyl chloride | Pyridine | Not specified | Not specified | 82 |
Alternative Synthetic Strategies for the this compound Scaffold
While direct acylation is a primary route, alternative synthetic strategies can provide access to the this compound scaffold, sometimes offering advantages in terms of substrate scope or functional group tolerance.
Approaches via Acyl Chloride Intermediates (e.g., 2-Phenylacetyl Chloride)
While the target molecule is a chloroacetamide, related structures can be synthesized using other acyl chlorides. For instance, the synthesis of N,N-diphenylacetamide has been achieved by reacting diphenylamine (B1679370) with acetyl chloride in the presence of pyridine. This highlights the general applicability of using acyl chlorides for the N-acylation of secondary amines.
Palladium-Catalyzed Coupling Reactions in Chloroacetamide Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and modern approach for the formation of C-N and C-C bonds, which can be adapted for the synthesis of complex acetamides. While direct palladium-catalyzed synthesis of this compound is not commonly reported, related palladium-catalyzed α-arylation reactions of amides have been developed. nih.govorganic-chemistry.org These methods typically involve the coupling of an enolate of an amide with an aryl halide. nih.gov
For example, a novel strategy has been developed for the palladium-catalyzed α-arylation of secondary amides with aryl halides. nih.gov This method utilizes a traceless protecting group strategy and has been shown to be effective for a broad range of amides and aryl bromides. nih.gov Although not a direct synthesis of the chloro-substituted target, this methodology could potentially be adapted. Another approach involves the palladium-catalyzed α-arylation of ketones, which demonstrates the versatility of these catalysts in forming α-aryl carbonyl compounds. dntb.gov.ua
Derivatization from the this compound Backbone
The this compound molecule possesses a reactive C-Cl bond, which makes it a valuable precursor for further chemical transformations and the synthesis of a diverse range of derivatives.
The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. For instance, 2-chloro-N-phenylacetamide can be reacted with substituted phenylpiperazines in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetonitrile (B52724) to yield 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides. This nucleophilic substitution reaction demonstrates the utility of the chloroacetamide moiety as a building block for more complex molecules.
Furthermore, the chloroacetamide group can participate in cyclization reactions. For example, 2-chloro-N-arylacetamides can react with sodium hydrogen selenide (B1212193) to form diorganyl selenide compounds.
Nucleophilic Substitution Reactions at the Chloroethyl Moiety
The chlorine atom in 2-chloro-N-arylacetamides is a good leaving group, making the adjacent carbon atom susceptible to attack by a variety of nucleophiles. researchgate.net This reactivity allows for the facile replacement of the chlorine, providing a key route to a wide range of functionalized analogues. researchgate.net
Nitrogen Nucleophiles: A prominent class of nucleophiles used in these reactions are amines. For example, 2-chloro-N-phenylacetamide can be coupled with various arylpiperazines in acetonitrile, using potassium carbonate as a base and a catalytic amount of potassium iodide, to yield 2-[4-(arylsubstituted) piperazin-1-yl]-N-phenylacetamides. The reaction typically proceeds under reflux conditions for several hours.
Sulfur Nucleophiles: Sulfur-based nucleophiles also readily displace the chloride. In one synthetic pathway, 2-chloro-N-substituted-acetamides are reacted with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) with triethylamine as a base. nih.gov This reaction leads to the formation of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, effectively linking the acetamide scaffold to a heterocyclic moiety via a thioether bond. nih.gov
Selenium Nucleophiles: The reactivity extends to other chalcogens as well. Organoselenium compounds have been prepared by reacting 2-chloro-N-arylacetamides (where the aryl group can be phenyl, benzyl (B1604629), or tolyl) with sodium hydrogen selenide. ekb.eg This reaction creates a new carbon-selenium bond, forming diorganyl selenide compounds. ekb.eg
The following table summarizes representative nucleophilic substitution reactions on 2-chloro-N-arylacetamides.
| Starting Material | Nucleophile | Reagents/Conditions | Product Type | Ref |
| 2-Chloro-N-phenylacetamide | Arylpiperazine | K2CO3, KI, Acetonitrile, Reflux | 2-(Piperazin-1-yl)-N-phenylacetamide | |
| 2-Chloro-N-substituted-acetamide | 2-Mercaptobenzimidazole | Triethylamine, Ethanol | 2-((1H-benzimidazol-2-yl)thio)-N-acetamide | nih.gov |
| 2-Chloro-N-arylacetamide | Sodium Hydrogen Selenide | In situ preparation | Diorganyl Selenide | ekb.eg |
| 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | 4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-1-yl)benzoic acid ethyl ester | K2CO3, DMF | N-phenylacetamide derivative | google.com |
Modifications and Functionalization of the Phenyl Ring
Modifying the phenyl ring of this compound provides another major avenue for creating analogues with diverse properties. These modifications are typically introduced by starting the synthesis with an already substituted aniline. The electronic and steric nature of these substituents can influence the reactivity of the molecule and the properties of the final compound. nih.gov
Research has explored a wide array of substituents on the phenyl ring. For instance, the synthesis of 2-chloro-N-(substituted)phenylacetamides has been reported where the phenyl ring carries various functional groups. researchgate.net The presence of electron-donating groups like methyl (as in tolyl derivatives) or electron-withdrawing groups can be used to tune the electronic character of the aromatic system. ekb.egnih.gov
The synthesis of 2-chloro-N-(2,6-diisopropyl-phenyl)acetamide is a prime example of using a sterically hindered aniline to create a specific analogue. google.com The starting material, 2,6-diisopropylaniline, is reacted with chloroacetyl chloride to produce the target molecule. google.com Similarly, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized, where the initial phenyl ring was substituted with groups like fluorine, chlorine, bromine, or trifluoromethyl (CF3), primarily at the 4-position, to investigate structure-activity relationships. nih.gov
The table below illustrates examples of analogues synthesized from functionalized anilines.
| Aniline Precursor | Resulting Analogue Structure | Type of Functionalization | Ref |
| 2,6-Diisopropylaniline | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | Steric hindrance, Alkyl substitution | google.com |
| 4-Fluoroaniline | 2-Chloro-N-(4-fluorophenyl)acetamide derivative | Electron-withdrawing group | nih.gov |
| 4-Bromoaniline | 2-Chloro-N-(4-bromophenyl)acetamide derivative | Electron-withdrawing group | nih.gov |
| o-Toluidine / p-Toluidine | 2-Chloro-N-(o-tolyl/p-tolyl)acetamide | Electron-donating group | ekb.eg |
Advanced Spectroscopic and Crystallographic Characterization in 2 Chloro N Ethyl N Phenylacetamide Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Signal Assignment and Interpretation
The ¹H NMR spectrum of 2-chloro-N-ethyl-N-phenylacetamide is expected to show distinct signals corresponding to the ethyl and phenyl protons, as well as the methylene (B1212753) protons of the chloroacetyl group. Based on data from the closely related N-ethyl-N-phenylacetamide, the following assignments can be predicted. rsc.org The ethyl group would present as a quartet for the methylene protons (-CH2-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH3). The phenyl protons would typically appear as a complex multiplet in the aromatic region of the spectrum. The methylene protons of the chloroacetyl group (-COCH2Cl) would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom.
Table 1: Predicted ¹H NMR Data for this compound based on Analogues
| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.1-7.5 | Multiplet (m) | 5H |
| Chloromethyl (Cl-CH₂) | ~4.0-4.2 | Singlet (s) | 2H |
| Ethyl (N-CH₂) | ~3.7 | Quartet (q) | 2H |
| Ethyl (CH₃) | ~1.1 | Triplet (t) | 3H |
Data is predicted based on known values for similar acetanilide (B955) structures.
¹³C NMR and DEPT Analysis for Carbon Skeleton Confirmation
The carbon framework of this compound can be definitively mapped using ¹³C NMR spectroscopy, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments serving to differentiate between CH, CH₂, and CH₃ groups. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The carbons of the phenyl ring will resonate in the aromatic region, while the carbons of the ethyl and chloroacetyl groups will appear in the aliphatic region.
For the analog N-ethyl-N-phenylacetamide, the carbonyl carbon appears at approximately 169.9 ppm. rsc.org The aromatic carbons are found between 127.8 and 142.8 ppm. The ethyl group's methylene and methyl carbons are observed at 43.7 and 13.0 ppm, respectively. rsc.org For this compound, the chloro-substituted methylene carbon is anticipated to be significantly downfield compared to a standard acetyl methyl group due to the influence of the chlorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-N) | ~142 |
| Aromatic (C-H) | 127-130 |
| Chloromethyl (Cl-CH₂) | ~42 |
| Ethyl (N-CH₂) | ~44 |
| Ethyl (CH₃) | ~13 |
Data is predicted based on known values for N-ethyl-N-phenylacetamide and other chloroacetanilides. rsc.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups
FTIR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would be associated with the amide and the carbon-chlorine bond. A strong absorption band is expected for the C=O stretching vibration of the tertiary amide group, typically found in the region of 1650 cm⁻¹. The C-N stretching vibration of the amide would also be observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, with aromatic C=C stretching appearing around 1600 cm⁻¹. The C-Cl stretching vibration from the chloroacetyl group would likely be present in the fingerprint region, generally between 600 and 800 cm⁻¹.
For the analogous compound N-ethyl-N-phenylacetamide, a strong C=O stretch is reported at 1654 cm⁻¹. rsc.org An IR spectrum for 2-chloro-N-phenylacetamide shows a strong C=O absorption at 1671 cm⁻¹ and a C-Cl stretch at 762 cm⁻¹. chemicalbook.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Amide C=O | Stretch | ~1650 |
| Aromatic C=C | Stretch | ~1600, ~1490 |
| Amide C-N | Stretch | 1300-1400 |
| C-Cl | Stretch | 600-800 |
Data is predicted based on known values for similar acetanilide structures. rsc.orgchemicalbook.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₁₀H₁₂ClNO), the molecular weight is 197.66 g/mol . sielc.com The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.
Common fragmentation pathways for phenylacetamides often involve cleavage of the bonds adjacent to the carbonyl group. For this compound, likely fragmentation would include the loss of the chloroacetyl group or cleavage of the ethyl group. The fragmentation of the related 2-chloro-N-methyl-N-phenylacetamide shows a base peak that corresponds to the loss of the chloromethyl radical. nih.gov
Table 4: Predicted Mass Spectral Fragments for this compound
| m/z | Predicted Fragment Ion | Significance |
| 197/199 | [C₁₀H₁₂ClNO]⁺ | Molecular ion peak with isotope pattern |
| 120 | [C₈H₁₀N]⁺ | Loss of COCH₂Cl group |
| 106 | [C₇H₈N]⁺ | Loss of ethyl group from [C₈H₁₀N]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation patterns are predicted based on general principles of mass spectrometry and data from related compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Dihedral Angle Analysis
In the crystal structure of 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. A key structural feature is the dihedral angle between the plane of the amide group and the plane of the benzene (B151609) ring, which is reported to be 87.07(5)°. This near-perpendicular arrangement minimizes steric hindrance between the substituents on the nitrogen and the aromatic ring. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds.
For 2-chloro-N-phenylacetamide, the amide group makes a dihedral angle of 16.0(8)° with the phenyl ring. The molecules are linked by N-H···O hydrogen bonds, forming infinite chains. This difference in dihedral angle highlights how substitution on the amide nitrogen (methyl vs. hydrogen) can significantly influence the solid-state conformation. It is plausible that the ethyl group in this compound would lead to a large dihedral angle similar to the methyl-substituted analog to alleviate steric strain.
Table 5: Crystallographic Data for an Analogous Compound (2-chloro-N-methyl-N-phenylacetamide)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.079(3) |
| b (Å) | 10.957(3) |
| c (Å) | 18.571(6) |
| Dihedral Angle (Amide plane to Phenyl plane) | 87.07(5)° |
Data from the crystal structure of the closely related compound 2-chloro-N-methyl-N-phenylacetamide.
Intermolecular Hydrogen Bonding Network Characterization (e.g., N-H⋯O interactions)
A thorough review of available scientific literature and crystallographic databases reveals a significant finding regarding the intermolecular hydrogen bonding network of this compound: due to its molecular structure, it is incapable of forming traditional N-H⋯O hydrogen bonds. As a tertiary amide, the nitrogen atom within the acetamide (B32628) group is bonded to a phenyl group, an ethyl group, and the carbonyl carbon, leaving no hydrogen atom attached to the nitrogen. The absence of this hydrogen atom, which would typically act as a hydrogen bond donor, precludes the formation of N-H⋯O intermolecular interactions.
To date, no specific crystallographic studies for this compound have been published, which would provide definitive experimental data on its solid-state packing and the full range of its intermolecular interactions. Such a study would be necessary to characterize other potential, weaker interactions, such as C-H⋯O hydrogen bonds, which may influence the crystal lattice.
For comparative context, it is instructive to examine the hydrogen bonding in a closely related secondary amide, 2-chloro-N-phenylacetamide . This molecule differs by the absence of the ethyl group on the nitrogen, thus retaining an N-H bond. Crystallographic studies of 2-chloro-N-phenylacetamide have shown that molecules are linked by N-H⋯O hydrogen bonds, forming infinite chains within the crystal structure. This illustrates the typical hydrogen bonding behavior for this class of compounds when a suitable hydrogen bond donor is present.
Detailed research findings on the intermolecular interactions in 2-chloro-N-phenylacetamide would require dedicated crystallographic analysis of the compound.
Mechanistic Investigations of 2 Chloro N Ethyl N Phenylacetamide Chemical Reactivity
Nucleophilic Substitution Mechanisms of the α-Chloroethyl Group
Exploration of Diverse Nucleophiles and Reaction Conditions
The α-chloroacetamide moiety readily reacts with a range of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net The reaction conditions for these substitutions can vary, but often involve reacting the chloroacetamide derivative with the nucleophile in a suitable solvent. For instance, the synthesis of various biologically active compounds has been achieved by reacting 2-chloro-N-substituted-acetamides with nucleophiles like amines or 2-mercaptobenzimidazole (B194830) in solvents such as ethanol (B145695) with a base like triethylamine (B128534). nih.gov Studies on related chloroacetamide herbicides show that they undergo displacement reactions with both strong and weak nucleophiles in aqueous solutions. nih.gov The reaction rate and mechanism can be influenced by the nature of the nucleophile. For example, theoretical studies on the degradation of chloroacetanilide herbicides with nucleophiles like Br⁻, I⁻, HS⁻, and S₂O₃²⁻ found that sulfur-based nucleophiles were the most reactive. nih.gov
Formation of Azido (B1232118), Thiocyanato, and Amine Derivatives
The versatility of the α-chloro group allows for the synthesis of a variety of derivatives through nucleophilic substitution.
Azido Derivatives: The reaction of 2-chloro-N-arylacetamides with sodium azide (B81097) is a direct method for introducing the azido group. For example, 2-azido-N-(4-methylphenyl)acetamide was synthesized by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in a mixture of ethanol and water. researchgate.net This demonstrates a viable pathway for the formation of the corresponding azido derivative of 2-chloro-N-ethyl-N-phenylacetamide.
Thiocyanato and Thioether Derivatives: The reaction of N-aryl 2-chloroacetamides with sulfur nucleophiles can lead to the formation of thiocyanato or thioether derivatives. researchgate.net For example, 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov This type of reaction, where a sulfur-containing nucleophile displaces the chlorine, indicates a clear pathway for creating sulfur-linked derivatives.
Amine Derivatives: The chlorine atom can be displaced by primary or secondary amines to form the corresponding aminoacetamides. Kinetic studies of the reactions between α-chloroacetanilides and benzylamines in dimethyl sulfoxide (B87167) have been performed, proposing a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The synthesis of various N-substituted chloroacetamide derivatives often begins with the chloroacetylation of an amine, highlighting the reactivity of the amine-chloroacetamide linkage. researchgate.netijpsr.info
| Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Sodium Azide (NaN₃) | Azido-acetamide | Reflux in Ethanol/Water | researchgate.net |
| 2-Mercaptobenzimidazole | Thioether-acetamide | Ethanol, Triethylamine | nih.gov |
| Benzylamines | Amino-acetamide | Dimethyl Sulfoxide (DMSO) | researchgate.net |
| Cysteine | Thioether-acetamide | Aqueous solution | acs.org |
Hydrolytic Degradation Pathways of the Amide Bond
The amide bond in this compound can be broken through hydrolysis, a process that can be catalyzed by either acids or bases. This degradation is a significant pathway for the transformation of acetamide-based compounds in various environments.
Acid-Catalyzed Hydrolysis Processes
Under acidic conditions, chloroacetamide herbicides can undergo cleavage of both the amide and, if present, ether groups. acs.orgnih.govresearchgate.net The mechanism of acid-catalyzed amide hydrolysis typically involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Studies on substituted phenylacetamides have shown that the rates of hydrolysis are influenced by the substituents on the phenyl ring. For N-alkoxyethyl-substituted chloroacetamides, acid hydrolysis can lead to the formation of secondary aniline (B41778) derivatives. acs.org
Base-Mediated Hydrolysis Reactions
Base-catalyzed hydrolysis of chloroacetamides can proceed via two main pathways: nucleophilic substitution at the α-carbon (an SN2 reaction) to yield hydroxy-substituted derivatives, or cleavage of the amide bond itself. acs.orgnih.govresearchgate.net The alkaline hydrolysis of N-phenylacetamides has been the subject of computational studies, which indicate that the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. acs.orgacs.org The reaction rate is influenced by the electronic properties of substituents on the phenyl ring. acs.org For many tertiary amides, hydrolysis is more difficult than for primary and secondary amides. arkat-usa.org However, the specific structure of the amide plays a crucial role, with subtle differences in substituents potentially altering the reaction mechanism and reactivity significantly. acs.orgmdpi.com
| Condition | Primary Reaction Pathway(s) | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Acid-Catalyzed | Amide and ether bond cleavage | Protonation of carbonyl oxygen | acs.orgnih.govresearchgate.net |
| Base-Mediated | SN2 substitution of chloride; Amide cleavage | Nucleophilic attack of OH⁻ on carbonyl carbon | acs.orgresearchgate.netacs.org |
Oxidative Transformations of the Phenyl Moiety
The phenyl group of this compound can also be a site for chemical modification through oxidative reactions. Aromatic rings are generally susceptible to oxidation, although the specific conditions and products can vary widely.
A potential transformation is the oxidation of the aromatic ring itself. For instance, vigorous oxidation of alkylbenzenes using reagents like chromic acid or potassium permanganate (B83412) results in the formation of benzoic acids, where the entire alkyl side chain is oxidized to a carboxyl group. ncert.nic.in While this compound lacks a simple alkyl side chain directly on the phenyl ring, oxidative conditions could potentially lead to degradation or modification of the ring.
Another possible transformation involves reactions targeting the C-H bonds of the aromatic ring. Modern synthetic methods allow for the direct amination of arene C-H bonds through radical mechanisms. nih.gov For aniline derivatives, ortho-selective C-H amination has been achieved using various transition metal catalysts, leading to the formation of valuable o-phenylenediamine (B120857) structures. nih.gov Such oxidative amination reactions represent a potential pathway for introducing new functional groups onto the phenyl ring of this compound.
Electrochemical Reduction Mechanisms and Pathways
The electrochemical behavior of this compound has been investigated to elucidate the mechanisms and pathways of its reduction. Studies employing cyclic voltammetry and controlled-potential (bulk) electrolysis have provided significant insights into the cleavage of the carbon-chlorine bond and the subsequent reactions of the generated intermediates.
Research conducted in dimethylformamide (DMF) containing a supporting electrolyte reveals that the electrochemical reduction of this compound at a glassy carbon cathode is an irreversible process. researchgate.net Cyclic voltammetry studies show a single, irreversible cathodic peak, which is characteristic of the reductive cleavage of the carbon-chlorine bond. researchgate.net This initial step is proposed to be a one-electron transfer that results in the formation of a radical intermediate and a chloride ion.
The primary product of this electrochemical reduction is the corresponding dechlorinated amide, N-ethyl-N-phenylacetamide. However, under certain conditions, the formation of a secondary product, N-ethyl-N-phenylaniline, has also been observed. researchgate.net The generation of these products can be explained through two competing reaction pathways originating from the initially formed radical intermediate.
Pathway A: Formation of N-ethyl-N-phenylacetamide
The radical intermediate formed after the initial one-electron reduction can undergo a further one-electron reduction at the cathode to form a carbanion intermediate. This highly reactive carbanion can then abstract a proton from the solvent or residual water in the electrolyte to yield the final dechlorinated product, N-ethyl-N-phenylacetamide.
Pathway B: Formation of N-ethyl-N-phenylaniline
Alternatively, the initially formed radical intermediate can undergo fragmentation, leading to the cleavage of the C-N bond and the formation of an N-ethyl-N-phenylaminyl radical. This radical can then be further reduced and protonated to yield N-ethyl-N-phenylaniline. The observation of this side-product suggests a more complex reaction mechanism than a simple two-electron reduction followed by protonation.
The relative contributions of these two pathways are influenced by factors such as the concentration of the substrate and the presence of proton donors. For instance, in the presence of an external proton donor, the formation of the simple dechlorination product, N-ethyl-N-phenylacetamide, is favored.
The table below summarizes the key findings from the electrochemical reduction studies of this compound and related compounds.
| Compound | Cathodic Peak Potential (V vs. Cd/Hg) | Principal Reduction Products |
| 2-chloro-N-methyl-N-phenylacetamide | -1.85 | N-methyl-N-phenylacetamide, N-methyl-N-phenylaniline |
| This compound | -1.90 | N-ethyl-N-phenylacetamide, N-ethyl-N-phenylaniline |
| 2-chloro-N-phenylacetamide | -1.55, -1.80 | N-phenylacetamide |
Data sourced from a study conducted in dimethylformamide with a glassy carbon electrode. researchgate.net
The proposed mechanistic pathways for the electrochemical reduction of this compound are depicted in the following scheme:
Structure Activity Relationship Sar Studies and Molecular Design of 2 Chloro N Ethyl N Phenylacetamide Derivatives
Impact of the Chloro Group on Biological Activity Profiles
The presence of a chlorine atom on the acetyl group is a critical determinant of the biological activity of N-phenylacetamide derivatives. This is vividly illustrated when comparing the antimicrobial properties of molecules with and without this halogen. For instance, a study on the antifungal activity against Candida albicans revealed that while N-(2-hydroxyphenyl)acetamide showed no inhibitory effect, the introduction of a chloro group in 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in the inhibition of 96.6% of C. albicans strains. mdpi.com This highlights the pivotal role of the chloro substituent in conferring or significantly enhancing antifungal efficacy.
Similarly, in a study investigating antibacterial activity against Klebsiella pneumoniae, two acetamide (B32628) derivatives were synthesized: N-(4-fluoro-3-nitrophenyl)acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2). The only structural difference between them is the presence of the chloro atom on the alpha carbon of the amide portion in A2. mdpi.com This direct comparison underscores that the addition of chlorine to the acetamide structure can be a key factor in improving its biological activity. mdpi.com The electrophilic nature of the carbon-chlorine bond is believed to be a key factor, enabling these molecules to act as alkylating agents. This reactivity allows them to form covalent bonds with nucleophilic residues, such as the thiol group of cysteine in enzymes, thereby inactivating them and disrupting essential biological pathways. nih.govnih.gov
Role of N-Substituents (e.g., Ethyl, Methyl, Isopropyl, Benzyl) on Efficacy
The nature of the substituents on the nitrogen atom of the acetamide moiety plays a significant role in modulating the biological efficacy of 2-chloro-N-phenylacetamide derivatives. The size, lipophilicity, and steric bulk of these N-substituents can influence the compound's ability to interact with its biological target.
In the context of herbicidal activity, the N-substituents are crucial for potency. For instance, in a series of 2-(5-isoxazolyloxy)-acetamide derivatives, compounds with an N-methyl-N-phenyl substitution pattern demonstrated strong herbicidal effects. Specifically, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide exhibited potent activity against various weeds. researchgate.net
Studies on antidepressant agents derived from 2-chloro-N-substituted-acetamides also reveal the profound impact of the N-substituent. Replacing the phenyl ring with a benzyl (B1604629) group was found to significantly increase antidepressant activity. nih.gov This suggests that the presence of a methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen can contribute to higher efficacy in this particular biological context. nih.gov Conversely, the introduction of different N-alkyl or N-aryl groups can lead to a range of antimicrobial activities, indicating that this position is a key site for tuning the biological profile of chloroacetamides. ijpsr.info
The following table summarizes the influence of different N-substituents on the biological activity of chloroacetamide derivatives based on various studies.
| N-Substituent | Core Scaffold | Biological Activity | Key Finding | Reference |
| Methyl, Phenyl | 2-(5-isoxazolyloxy)acetamide | Herbicidal | N-methyl-N-phenyl substitution showed strong herbicidal activity. | researchgate.net |
| Benzyl | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | Antidepressant | Replacement of a phenyl ring with a benzyl ring significantly increased activity. | nih.gov |
| Cyclohexyl | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | Antidepressant | Replacement of a phenyl ring with a cyclohexyl ring moderately increased activity. | nih.gov |
| Various Alkyl/Aryl | 2-chloro-acetamide | Antimicrobial | Different N-substituents lead to varied antimicrobial activity. | ijpsr.info |
Influence of Phenyl Ring Substitution Patterns on Activity Profiles
Substitution on the N-phenyl ring provides another critical avenue for modulating the biological activity of 2-chloro-N-phenylacetamide derivatives. The position, number, and electronic nature of these substituents can dramatically alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets.
In the realm of antimicrobial agents, the substitution pattern on the phenyl ring has been shown to be a key determinant of activity. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the biological activity varied with the position of substituents on the phenyl ring. nih.gov For example, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active against Gram-positive bacteria and pathogenic yeasts, an effect attributed to their high lipophilicity which facilitates passage through the cell membrane. nih.gov
The herbicidal activity of chloroacetamide derivatives is also highly sensitive to the substitution pattern on the phenyl ring. For instance, in a series of novel chloroacetamide derivatives, a compound with a 2,5-dichlorophenyl group showed potent herbicidal activity. ekb.egekb.eg Another study found that the presence of a methyl group on the phenyl ring resulted in a high yield during synthesis, while a chlorine group on the benzyl ring led to a faster reaction but lower yield. ekb.eg
The table below illustrates the impact of different phenyl ring substitution patterns on the biological activity of 2-chloro-N-phenylacetamide analogs.
| Phenyl Ring Substituent(s) | N-Substituent | Biological Activity | Key Finding | Reference |
| 4-chloro | H | Antimicrobial | High activity against Gram-positive bacteria and yeasts due to increased lipophilicity. | nih.gov |
| 4-fluoro | H | Antimicrobial | High activity against Gram-positive bacteria and yeasts due to increased lipophilicity. | nih.gov |
| 3-bromo | H | Antimicrobial | High activity against Gram-positive bacteria and yeasts due to increased lipophilicity. | nih.gov |
| 2,5-dichloro | 2,4-dichlorobenzyl | Herbicidal | Potent herbicidal activity against tested weeds. | ekb.egekb.eg |
| 3,5-dimethyl | 2,4-dichlorobenzyl | Herbicidal | Potent herbicidal activity against tested weeds. | ekb.egekb.eg |
| 2-chloro | Methyl | Herbicidal | Strong herbicidal activity in 2-(5-isoxazolyloxy)acetamide series. | researchgate.net |
Computational Approaches to SAR Elucidation
To gain a deeper understanding of the molecular interactions underpinning the biological activity of 2-chloro-N-ethyl-N-phenylacetamide derivatives, computational methods have become indispensable tools. These approaches allow for the rationalization of structure-activity relationships and guide the design of new, more effective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to chloroacetamide herbicides to predict their efficacy and understand the structural features that govern their activity.
For a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was employed to screen for their antimicrobial potential. nih.gov The study confirmed that the biological activity of these chloroacetamides varied with the position of substituents on the phenyl ring. nih.gov Such models can provide valuable insights into the physicochemical properties, such as lipophilicity and electronic parameters, that are crucial for biological activity.
Molecular Docking for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions at the molecular level. This method has been instrumental in understanding the mode of action of chloroacetamide derivatives.
In the context of herbicidal activity, molecular docking studies have been performed on novel chloroacetamide derivatives with the enzyme Very Long Chain Fatty Acid Synthase (VLCFAs), a known target for this class of herbicides. ekb.egekb.eg The results showed that the synthesized derivatives exhibited minimal binding energy and an acceptable affinity for the active site of the enzyme, providing a molecular basis for their herbicidal effects. ekb.egekb.eg
For antifungal applications, molecular docking studies of 2-chloro-N-phenylacetamide against clinical isolates of Candida tropicalis and Candida parapsilosis suggested that the compound's antifungal activity likely involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another study on the antifungal activity against Aspergillus flavus proposed that the mechanism of action could involve binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting thymidylate synthase. researchgate.net
The table below summarizes the findings from molecular docking studies on chloroacetamide derivatives.
| Compound/Derivative | Target | Key Finding | Reference |
| Novel Chloroacetamide Derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | Minimal binding energy and acceptable affinity for the active site, explaining herbicidal activity. | ekb.egekb.eg |
| 2-chloro-N-phenylacetamide | Dihydrofolate reductase (DHFR) in Candida spp. | Suggests inhibition of DHFR as a likely mechanism of antifungal activity. | nih.gov |
| 2-chloro-N-phenylacetamide | Ergosterol and Thymidylate Synthase in Aspergillus flavus | Proposes binding to ergosterol and inhibition of thymidylate synthase as potential mechanisms of action. | researchgate.net |
Molecular Dynamics Simulations for Binding Stability Prediction
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. This technique complements molecular docking by providing a more realistic representation of the biological system.
MD simulations have been employed to study the interactions of 2-chloro-N-phenylacetamide derivatives with their biological targets. For instance, a study on the antifungal activity of 2-chloro-N-phenylacetamide against Candida species included molecular dynamics simulations to further investigate the compound's interaction with the proposed target enzyme, dihydrofolate reductase. nih.gov These simulations can help to confirm the stability of the interactions predicted by molecular docking and provide a more detailed understanding of the binding mode. Although less common than docking studies for this class of compounds, the application of MD simulations is growing, offering a powerful tool to predict the long-term stability of ligand-target interactions. nih.govrsc.org
Environmental Fate and Degradation Pathways of 2 Chloro N Ethyl N Phenylacetamide and Chloroacetamide Herbicides
Microbial Degradation in Soil Environments
The primary route for the dissipation of chloroacetamide herbicides in the environment is microbial degradation. researchgate.net Soil microorganisms utilize these compounds as sources of carbon and nitrogen, breaking them down through various metabolic pathways.
A diverse range of soil bacteria has been identified with the capability to degrade chloroacetamide herbicides. These microorganisms are crucial for the natural attenuation of these contaminants in agricultural soils. The process often begins with the microbes adsorbing the herbicide molecules onto their cell surfaces, followed by transport across the cell membrane for intracellular metabolism. researchgate.net
Several bacterial genera have demonstrated the ability to catabolize various chloroacetamide herbicides. Research has successfully isolated and characterized numerous strains, highlighting the widespread potential for bioremediation. nih.gov
Table 1: Soil Bacterial Strains Involved in Chloroacetamide Herbicide Degradation
| Bacterial Genus/Species | Degraded Herbicide(s) | Reference(s) |
|---|---|---|
| Acinetobacter baumannii DT | Chloroacetamides | researchgate.net |
| Agrobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Amycolatopsis sp. | Acetochlor (B104951), S-metolachlor | sci-hub.box |
| Arthrobacter sp. | 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |
| Bacillus altitudinis A16 | Chloroacetamides | researchgate.net |
| Burkholderia sp. | Acetochlor, S-metolachlor | sci-hub.box |
| Catellibacterium caeni DCA-1 | Chloroacetamides | researchgate.net |
| Cupriavidus pinatubonensis | Phenoxy acid herbicides | nih.gov |
| Enterobacter sp. Pre1 | Pretilachlor | researchgate.net |
| Flavobacterium sp. | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Klebsiella variicola B2 | Chloroacetamides | researchgate.net |
| Mycobacterium sp. | Acetochlor, S-metolachlor | sci-hub.box |
| Nocardioides sp. DN36 | Prometryn | mdpi.com |
| Proteiniclasticum sediminis BAD-10T | Acetochlor, Alachlor (B1666766), Butachlor, etc. | nih.gov |
| Pseudomonas aeruginosa JD115 | Chloroacetamides | researchgate.net |
| Pseudomonas sp. | Acetochlor, Pretilachlor, Butachlor | researchgate.netmdpi.com |
| Pseudomonas striata | Isopropyl-N-3-chlorophenylcarbamate (CIPC) | nih.gov |
| Saccharomonospora sp. | Acetochlor, S-metolachlor | sci-hub.box |
| Sphingobium baderi DE-13 | Chloroacetamides | researchgate.net |
| Sphingomonas sp. | Acetochlor | mdpi.com |
| Stenotrophomonas acidaminiphila JS-1 | Chloroacetamides | researchgate.net |
The biodegradation of chloroacetamide herbicides proceeds through several key enzymatic reactions. The specific pathway can differ depending on the microbial species and environmental conditions. researchgate.net Two primary routes have been identified: glutathione-conjugated dichlorination and a pathway involving dealkylation followed by benzene (B151609) ring cracking. sci-hub.box
Key degradation steps include:
Dehalogenation: This is often the initial step in anaerobic degradation, involving the removal of the chlorine atom from the acetamide (B32628) side chain. researchgate.net
N/C-Dealkylation: In aerobic bacteria, the degradation is frequently initiated by the cleavage of the N-alkyl or C-alkyl groups. researchgate.net Cytochrome P450 monooxygenase is one of the enzymes known to catalyze the N-dealkylation of acetochlor. sci-hub.box
Amide Cleavage: The hydrolysis of the amide bond is another critical step, breaking the molecule into smaller components. Enzymes such as amidase and hydrolase play a pivotal role in this process. researchgate.net
Aromatic Ring Hydroxylation and Scission: Following initial transformations of the side chains, the aromatic ring is hydroxylated and subsequently cleaved, often by monooxygenases and dioxygenases. researchgate.netsci-hub.box This breaks down the core structure of the herbicide, leading to complete mineralization into carbon dioxide and water. researchgate.net
These transformation processes result in a series of intermediate metabolites. The major, highly mobile products of many chloroacetamides are their ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. nih.gov For acetochlor, specific anaerobic degradation intermediates have been identified, including 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA), N-(2-methyl-6-ethylphenyl)-acetamide (MEPA), N-2-ethylphenyl acetamide, and 2-ethyl-N-carboxyl aniline (B41778). nih.gov The formation of these intermediates represents a detoxification process, as they have been shown to be less toxic than the parent acetochlor compound to various organisms. nih.gov
Environmental conditions, particularly the presence or absence of oxygen, significantly dictate the rate and pathway of microbial degradation. researchgate.net
Aerobic Conditions: In the presence of oxygen, degradation is often faster. The initial steps typically involve N/C-dealkylation and hydroxylation of the aromatic ring. researchgate.net For some herbicides, aerobic degradation can be relatively slow, but it is a consistent pathway for dissipation. nih.gov
Anaerobic Conditions: In anoxic environments like flooded soils, subsoils, or sediments, anaerobic degradation becomes the dominant process. nih.govmdpi.com This pathway is often initiated by reductive dechlorination. researchgate.net Studies on the herbicide clothianidin showed that anaerobic degradation was significantly faster than aerobic degradation, with half-lives of 9.7 days under anaerobic conditions at 35°C compared to much slower rates in aerobic settings. nih.gov Similarly, the anaerobic bacterium Proteiniclasticum sediminis BAD-10T has been shown to degrade a range of chloroacetamide herbicides, including acetochlor, alachlor, and butachlor. nih.gov
Temperature also plays a crucial role, with higher temperatures generally accelerating degradation rates. For instance, the anaerobic degradation of clothianidin was nearly three times faster at 35°C than at 25°C. nih.gov The chemical structure of the herbicide itself also affects degradation kinetics; for example, chloroacetamides with shorter N-alkoxyalkyl groups have been observed to degrade more rapidly under anaerobic conditions. nih.gov
Table 2: Effect of Environmental Conditions on Herbicide Degradation Half-Life (DT₅₀)
| Herbicide | Condition | Temperature | DT₅₀ (Half-Life) | Reference |
|---|---|---|---|---|
| Clothianidin | Anaerobic (Flooded Soil) | 35 ± 2 °C | 9.7 days | nih.gov |
| Clothianidin | Anaerobic (Flooded Soil) | 25 ± 2 °C | 28.3 days | nih.gov |
| Isopropalin | Anaerobic | 30 °C | 0.17 months | researchgate.net |
| Oryzalin | Anaerobic | 30 °C | 0.34 months | researchgate.net |
Photodegradation Pathways in Aqueous and Soil Systems
In addition to microbial action, chloroacetamide herbicides can be broken down by sunlight in a process known as photodegradation or photolysis. This is a particularly important fate process in surface waters. mdpi.com
Photodegradation can occur through two main mechanisms: direct photolysis, where the herbicide molecule itself absorbs light energy, and indirect photolysis, where other substances in the water, known as photosensitizers (e.g., nitrate, humic acids), absorb light and transfer the energy to the herbicide. mdpi.comuiowa.edufigshare.com
The transformation products vary depending on the specific herbicide and the conditions. For dichloroacetamide safeners, which are structurally related to chloroacetamide herbicides, photolysis can be a significant degradation pathway. uiowa.edufigshare.comnsf.gov
The safener benoxacor (B1667998) undergoes rapid direct photolysis in sunlight, with a half-life of about 10 minutes. uiowa.edufigshare.comnsf.gov Its degradation proceeds via a photoinitiated ring closure to form a monochlorinated intermediate, which then degrades further into fully dechlorinated diastereomers and a tautomer. uiowa.edufigshare.comnsf.gov Over longer periods, these intermediates can break down into a structurally related aldehyde. uiowa.edufigshare.comnsf.gov
Other related compounds, like dichlormid, are more resistant to direct photolysis but can be degraded through indirect photolysis in the presence of photosensitizers. uiowa.edufigshare.comnsf.gov
Studies on other chlorinated aromatic compounds, such as the herbicide 2,4,5-trichlorophenoxyacetic acid, show that photolysis can lead to the substitution of chlorine atoms with hydroxyl groups and hydroxylation of the benzene ring. rsc.org
The mechanisms underlying photodegradation involve high-energy chemical reactions initiated by light.
Direct Photolysis: The herbicide molecule absorbs a photon, promoting it to an excited state. This excess energy can cause the cleavage of chemical bonds, particularly the carbon-chlorine (C-Cl) bond, which is often a primary step. rsc.org This can involve photoionization, creating a radical cation, or the heterolytic cleavage of the C-Cl bond. rsc.org
Indirect Photolysis: This process is mediated by reactive species generated by photosensitizers. In natural waters, humic substances can absorb sunlight and produce reactive oxygen species like singlet oxygen and hydroxyl radicals. uiowa.edufigshare.com These highly reactive chemical species then attack and degrade the herbicide molecule. uiowa.edufigshare.com The degradation of the herbicide clomazone, for example, was found to be primarily caused by singlet oxygen generated by photo-excited humic substances. nih.gov
These photochemical transformations demonstrate that even if a compound is resistant to microbial breakdown, it can still be degraded in sunlit environments, preventing long-term persistence in aquatic systems. uiowa.edufigshare.comnsf.gov
Environmental Transport and Persistence Considerations for the Chloroacetamide Class
The environmental behavior of chloroacetamide herbicides is a significant area of study due to their widespread use in agriculture and subsequent detection in various environmental compartments. Their potential for transport from the point of application and their persistence in soil and water systems are governed by a combination of their chemical properties and environmental factors. Key processes influencing their environmental fate include leaching, adsorption to soil colloids, and degradation. Because of their extensive usage and chemical characteristics, herbicides from this class have been frequently detected in both ground and surface waters. usda.gov
Leaching Potential and Groundwater Contamination
The mobility of chloroacetamide herbicides in the soil profile and their potential to contaminate groundwater are major environmental concerns. usda.gov Their chemical structure, characterized by moderate water solubility and relatively low sorption to soil particles for some members of the class, contributes to their potential for leaching. acs.orgresearchgate.net
Research has consistently shown that chloroacetamide herbicides and, notably, their degradation products are susceptible to moving through the soil and reaching underlying aquifers. researchgate.net Once in the groundwater, these compounds can persist for extended periods, as the potential for microbial degradation appears to be limited in these environments. wisc.edu The degradation products, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) metabolites, often exhibit higher water solubility and greater mobility than the parent herbicides, leading to an increased leaching potential. wisc.eduresearchgate.net
Numerous studies have documented the presence of chloroacetamide herbicides and their metabolites in groundwater. For instance, a study in Wisconsin found that the ESA and OA metabolites of alachlor and metolachlor (B1676510) were commonly detected in shallow groundwater from monitoring wells. wisc.edu Similarly, nationwide surveys in the United States have confirmed the prevalence of these compounds in public supply wells, with degradates often being detected more frequently and at higher concentrations than the parent herbicides. acs.org This highlights that an assessment of groundwater contamination by this herbicide class must include the analysis of these more mobile and persistent metabolites. researchgate.netacs.org The high water solubility of herbicides like alachlor (242 mg/L) is a key factor in their environmental mobility and detection in drinking water sources. researchgate.net
Table 1: Detection of Chloroacetamide Herbicides and Metabolites in Groundwater
| Compound | Location of Study | Key Findings | Reference |
|---|---|---|---|
| Alachlor, Metolachlor, Acetochlor and their ESA/OA Metabolites | Wisconsin, USA | ESA and OA metabolites of metolachlor and alachlor were commonly detected in shallow groundwater. Over 90% of private wells had detections of alachlor and metolachlor ESA. | wisc.edu |
| Parent Chloroacetamides and Neutral Degradates | Midwestern USA | Neutral chloroacetamide degradates were detected in drinking water sources, with concentrations often similar between source and finished water, especially without activated carbon treatment. | researchgate.net |
| Atrazine (B1667683), Metolachlor and their Degradates | United States (Nationwide) | Degradates of atrazine and metolachlor were detected more frequently than the parent compounds in public supply wells. For metolachlor, one or more of its degradates were detected without the parent compound in 121 wells, while the parent was detected alone in only 12 wells. | acs.org |
| Alachlor | General Environment | Despite low-to-medium persistence, its high water solubility and low sorption contribute to its mobility and frequent detection in groundwater and surface water. | researchgate.net |
Adsorption to Soil Particles and Organic Matter
The adsorption mechanism primarily involves the formation of hydrogen bonds and charge-transfer bonds between the herbicide molecules and the surfaces of soil components like clay and humic acids. nih.govnih.gov The specific chemical groups attached to the chloroacetanilide structure influence the strength of these interactions. nih.gov Studies comparing different chloroacetamide herbicides have established varying orders of sorptivity on different soil materials. On soils and soil humic acids, the adsorption order has been observed as: metolachlor > acetochlor > propachlor (B1678252) > alachlor. usda.govnih.gov This order can change on specific clay minerals like Ca(2+)-montmorillonite. usda.govnih.gov The acidity of the clay, influenced by the type of exchangeable cations (e.g., Ca2+, Mg2+, Al3+, Fe3+), also affects adsorption, with higher acidity generally leading to stronger binding. nih.gov
Table 2: Adsorption Characteristics of Chloroacetamide Herbicides
| Herbicide | Adsorbent | Key Adsorption Findings | Reference |
|---|---|---|---|
| Acetochlor, Alachlor, Metolachlor, Propachlor | Soils and Soil Humic Acids | Adsorption decreased in the order: metolachlor > acetochlor > propachlor > alachlor. Adsorption increased with soil organic carbon content. | usda.govnih.gov |
| Acetochlor, Alachlor, Metolachlor, Propachlor | Ca(2+)-montmorillonite (Clay) | Adsorption decreased in the order: metolachlor > acetochlor > alachlor > propachlor. | nih.govnih.gov |
| Metolachlor, Acetochlor | Various Soils | Experimental soil Kd values (at 1 μM) for metolachlor (2.5–11.77 mL/g) and acetochlor (1.82–10.83 mL/g) are generally greater than those for some herbicide safeners, suggesting the safeners may be more mobile. | acs.org |
| General Chloroacetanilides | Homoionic Clays | Adsorption on clay increased in the order of Mg2+ < Ca2+ < Al3+ ≤ Fe3+, coinciding with increasing clay acidity. The carbonyl group of the herbicide is involved in binding. | nih.gov |
Advanced Computational Chemistry Studies on 2 Chloro N Ethyl N Phenylacetamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the electronic properties and reactivity of molecules. By calculating the electron density, DFT can provide insights into a molecule's behavior in chemical reactions.
Calculation of Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and stability. For 2-chloro-N-ethyl-N-phenylacetamide, these descriptors can be calculated using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons.
From these orbital energies, several important parameters can be derived:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger energy gap (I - A) implies greater hardness and lower reactivity.
Global Softness (S): The reciprocal of hardness, S = 1 / (2η). It indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η).
The calculated values for these descriptors for this compound and related N-(substituted phenyl)-2-chloroacetamides provide a quantitative basis for comparing their reactivity. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for 2-chloro-N-phenylacetamide Derivatives (Exemplary Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity (ω) |
| 2-chloro-N-phenylacetamide | -6.89 | -0.75 | 6.14 | 3.07 | 3.82 | -3.82 | 2.37 |
| 2-chloro-N-(4-methylphenyl)acetamide | -6.72 | -0.68 | 6.04 | 3.02 | 3.70 | -3.70 | 2.27 |
| 2-chloro-N-(4-chlorophenyl)acetamide | -7.05 | -0.98 | 6.07 | 3.04 | 4.02 | -4.02 | 2.65 |
| This compound (Estimated) | -6.80 | -0.70 | 6.10 | 3.05 | 3.75 | -3.75 | 2.30 |
Note: The values for this compound are estimated based on trends observed in related compounds. The presence of the electron-donating ethyl group is expected to slightly raise the HOMO energy and have a minor effect on the LUMO energy compared to the unsubstituted N-phenyl analog.
Exploration of Corrosion Inhibition Mechanisms (for N-phenylacetamide derivatives)
N-phenylacetamide derivatives have been investigated as potential corrosion inhibitors for metals. nih.gov The mechanism of corrosion inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that hinders the corrosion process. tudelft.nliium.edu.my This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. iium.edu.my
DFT calculations are instrumental in elucidating these mechanisms. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, and the π-electrons of the phenyl ring in this compound make it a candidate for effective adsorption. nih.gov The HOMO of the molecule indicates the regions most likely to donate electrons to the vacant d-orbitals of the metal, while the LUMO can accept electrons from the metal surface. A higher HOMO energy and a lower LUMO energy generally correlate with better inhibition efficiency.
Computational studies on related systems have shown that the adsorption strength can be enhanced by the presence of electron-donating groups on the phenyl ring. mdpi.com In the case of this compound, the ethyl group attached to the nitrogen atom acts as an electron-donating group, which could enhance the electron density on the nitrogen and the phenyl ring, thereby promoting stronger adsorption and better corrosion inhibition.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.
For a flexible molecule like this compound, several rotational barriers exist, particularly around the N-C(O) and N-phenyl bonds. The planarity of the amide group is a key feature, but rotations can lead to different conformers. ut.ee MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.
In N,N-disubstituted amides, the relative orientation of the substituents on the nitrogen atom with respect to the carbonyl group is of interest. acs.org For this compound, the ethyl and phenyl groups can adopt different spatial arrangements. MD simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent. These simulations can also shed light on intermolecular interactions, such as hydrogen bonding in the presence of protic solvents or self-aggregation. mdpi.comnih.gov
Spectroscopic Property Prediction using Computational Methods (e.g., TD-DFT for UV-Vis Spectra)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.govresearchgate.netchemrxiv.orgnih.govmit.eduresearchgate.netrsc.orgmdpi.comnih.govyoutube.com TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed experimentally.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms. The specific wavelengths of maximum absorption (λmax) can be predicted by TD-DFT calculations, often performed on the DFT-optimized geometry of the molecule. nih.goviucr.org
The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra. mdpi.com For aromatic amides, functionals like CAM-B3LYP have shown good performance in predicting electronic transitions. nih.gov
Table 2: Predicted UV-Vis Spectral Data for 2-chloro-N-phenylacetamide Derivatives in Ethanol (B145695) (Exemplary Data)
| Compound | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 2-chloro-N-phenylacetamide | 245 | 0.15 | HOMO → LUMO (π → π) |
| 2-chloro-N-(4-methylphenyl)acetamide | 250 | 0.18 | HOMO → LUMO (π → π) |
| 2-chloro-N-(4-chlorophenyl)acetamide | 252 | 0.16 | HOMO → LUMO (π → π) |
| This compound (Estimated) | 255 | 0.20 | HOMO → LUMO (π → π) |
Note: The predicted λmax for this compound is estimated based on the expected bathochromic (red) shift due to the electron-donating ethyl group, which increases the energy of the HOMO and slightly decreases the HOMO-LUMO gap. The oscillator strength is also expected to be slightly higher.
Future Directions and Emerging Research Avenues for 2 Chloro N Ethyl N Phenylacetamide
Development of Novel Therapeutic Agents with Enhanced Efficacy and Selectivity
The inherent reactivity of the N-phenylacetamide core structure makes it a valuable starting point for the synthesis of new pharmacologically active molecules. researchgate.net The presence of a reactive chlorine atom allows for straightforward modification and the introduction of various functional groups, enabling the creation of diverse chemical libraries for drug discovery. researchgate.net Research into structurally related N-arylacetamides has revealed a broad spectrum of biological activities, suggesting a promising future for derivatives of 2-chloro-N-ethyl-N-phenylacetamide in therapeutics.
Derivatives of the closely related 2-chloro-N-phenylacetamide have been synthesized and investigated for a range of therapeutic applications. nih.govorientjchem.org For instance, the modification of this basic structure has led to the development of compounds with potential antidepressant and antipsychotic properties. nih.gov In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized from 2-chloro-N-substituted-acetamides and showed moderate to good antidepressant activity in animal models. nih.gov Another research effort focused on synthesizing 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides, which were evaluated for antipsychotic effects, potentially through interaction with serotonin (B10506) and dopamine (B1211576) receptors.
Furthermore, the versatility of the chloroacetamide scaffold is highlighted by its use in creating compounds with other therapeutic actions. Novel derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic (pain-relieving) activity, with some showing significant effects in preclinical studies. orientjchem.org Other research has explored N-phenylacetamide conjugates as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, demonstrating their potential for developing antiproliferative agents. nih.gov The concept of molecular hybridization, which combines two or more pharmacophoric units, has been successfully applied to 2-chloro-N-arylacetamides to create new hybrid molecules with potentially enhanced biological efficacy. acs.org These studies collectively underscore the potential of this compound as a foundational structure for generating new therapeutic leads with high efficacy and selectivity.
Table 1: Examples of Therapeutic Potential in Phenylacetamide Derivatives
| Derivative Class | Starting Material | Potential Therapeutic Application | Research Finding | Citation |
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | 2-chloro-N-substituted-acetamides | Antidepressant | Compounds showed significant antidepressant potential in tail suspension and forced swim tests. | nih.gov |
| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides | 2-chloro-N-phenylacetamide | Antipsychotic | Synthesized compounds exhibited variable antipsychotic activity, likely via 5-HT2A and D2 receptor interactions. | |
| N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide | 2-chloro-N,N-diphenylacetamide | Analgesic | The derivative (AKM-2) showed significant analgesic response in the hot plate model. | orientjchem.org |
| Isatin (B1672199) N-phenylacetamide based sulphonamides | 2-chloro-N-phenylacetamide | Anticancer (Carbonic Anhydrase Inhibitors) | Derivatives showed potent inhibition of carbonic anhydrase isoforms (hCA I, II, IX, XII) and cytotoxicity against lung cancer cells. | nih.gov |
| Thieno[2,3-b]pyridine-2-carboxamides | 2-chloro-N-arylylacetamides | Various (Anticancer, Antiviral, etc.) | Novel hybrid molecules synthesized, leveraging the pharmacological activities of both thienopyridine and acetamide (B32628) moieties. | nih.gov, acs.org |
Sustainable Degradation and Environmental Remediation Strategies
As with many chloroacetamide-based compounds used in agriculture, the environmental fate of this compound is a critical area of research. nih.gov The persistence of these herbicides in soil and water can disrupt ecosystems and pose risks to non-target organisms. nih.govsci-hub.box Future research is increasingly focused on developing sustainable bioremediation strategies that can effectively degrade these compounds into non-toxic byproducts.
Microbial degradation has emerged as a highly promising approach for the remediation of sites contaminated with chloroacetamide herbicides. sci-hub.box Studies on related compounds like acetochlor (B104951), alachlor (B1666766), and metolachlor (B1676510) have identified several bacterial strains capable of using these herbicides as a source of nutrients. sci-hub.boxacs.orgnih.gov For example, the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 has been shown to anaerobically degrade acetochlor and other chloroacetamides through a novel pathway involving reductive dechlorination. acs.org The degradation half-life of acetochlor by this strain was as short as 2.4 days in industrial wastewater. acs.org
Other research has identified indigenous soil bacteria, such as Amycolatopsis and Saccharomonospora, that play a key role in the preferential degradation of the more active S-enantiomers of chloroacetamide herbicides. sci-hub.box The primary degradation pathways for these herbicides often involve either glutathione (B108866) conjugation followed by dechlorination or dealkylation and subsequent cracking of the benzene (B151609) ring. sci-hub.boxacs.org Understanding these microbial and enzymatic pathways is crucial for designing effective bioremediation systems, such as constructed wetlands, which have shown significant mass dissipation of chloroacetanilides under anaerobic conditions. nih.gov Future research will likely focus on isolating and engineering more robust microorganisms and enzymes specifically tailored for the complete mineralization of this compound and its metabolites, offering an environmentally friendly solution to its potential contamination.
Table 2: Microbial Genera Involved in Chloroacetamide Herbicide Degradation
| Microbial Genus | Degraded Herbicide(s) | Key Findings | Citation |
| Cupidesulfovibrio | Acetochlor, Alachlor, Butachlor, etc. | A novel anaerobic degradation pathway initiated by sulfate (B86663) reduction and reductive dechlorination. | acs.org |
| Amycolatopsis | Acetochlor, S-metolachlor | Plays a pivotal role in the preferential degradation of S-enantiomers. | sci-hub.box |
| Saccharomonospora | Acetochlor, S-metolachlor | Works in conjunction with Amycolatopsis for preferential S-enantiomer degradation. | sci-hub.box |
| Sphingobium | Acetochlor Metabolite | Can utilize the intermediate metabolite 4,2-methyl-6-ethylaniline as a sole nutrient source. | nih.gov |
| Various (in consortia) | Azimsulfuron, Glyphosate | Microbial consortia often achieve more effective degradation than isolated pure cultures due to synergistic metabolism. | nih.gov |
Advanced Materials Science Applications
The unique chemical structure of this compound also positions it as a candidate for applications in materials science. The amide functional group is a common feature in a variety of industrial materials, including stable polymers, detergents, and lubricants. nih.gov The reactivity of the chloroacetyl group and the potential for functionalization of the phenyl ring provide pathways to synthesize novel monomers and functional polymers.
The easy replacement of the chlorine atom by various nucleophiles (such as oxygen, nitrogen, or sulfur) makes this compound a versatile precursor for a wide array of more complex molecules. researchgate.net This reactivity can be harnessed to create building blocks for functional materials. For instance, this compound could be used to synthesize novel ligands for the development of coordination polymers or metal-organic frameworks (MOFs) with specific catalytic, sensing, or gas storage properties.
Furthermore, research on related N-arylacetamides has demonstrated their utility as precursors for synthesizing complex heterocyclic systems like thieno[2,3-b]pyridines. acs.orgnih.gov These heterocyclic structures are known for their electronic properties and could be incorporated into organic semiconductors or dyes for applications in optoelectronics. The synthesis of organochalcogenide compounds (containing selenium or tellurium) from 2-chloro-N-arylacetamides has also been reported, opening avenues for creating new materials with unique thermal or electronic properties. ekb.eg The study of the solid-state structure, such as through X-ray crystallography, provides fundamental data on molecular packing and intermolecular interactions (like hydrogen bonding), which is essential for designing crystalline materials with desired properties. researchgate.net Future exploration in this area could lead to the development of new polymers, functional organic materials, and smart materials derived from the this compound scaffold.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-chloro-N-ethyl-N-phenylacetamide with high purity?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between ethylphenylamine and chloroacetyl chloride. Key steps include:
- Reagent Control : Use anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC with UV detection at 254 nm .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 3.4–3.6 ppm (quartet, CH₂ adjacent to N), δ 4.1–4.3 ppm (singlet, CH₂Cl), and aromatic protons at δ 7.2–7.5 ppm .
- ¹³C NMR : Peaks at ~165 ppm (C=O), ~45 ppm (CH₂Cl), and aromatic carbons between 120–140 ppm .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles, dihedral angles, and intermolecular interactions:
- Crystallization : Grow crystals via slow evaporation of ethanol or acetonitrile solutions .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K. Refinement with SHELXL yields R-factors <0.05 for high confidence .
- Key Metrics : Dihedral angles between the acetamide core and aromatic rings (e.g., ~76° in analogous structures) indicate steric or electronic distortions .
Advanced: How do substituent effects on the phenyl or ethyl groups influence the compound’s reactivity or bioactivity?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring increase electrophilicity of the chloroacetamide moiety, enhancing herbicidal activity .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce enzymatic degradation in plant cells, prolonging bioactivity .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., ALS enzyme) for derivatives with varying substituents .
Basic: What are the best practices for analyzing environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C using LC-MS to detect hydrolytic byproducts (e.g., N-ethyl-N-phenylacetamide) .
- Soil Half-Life : Conduct OECD 307 assays under aerobic/anaerobic conditions. Typical DT₅₀ ranges from 30–90 days, depending on microbial activity .
Advanced: How can conflicting data on the compound’s thermal stability be reconciled?
Methodological Answer:
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies melting points (~120–130°C) and decomposition thresholds (>200°C). Thermogravimetric analysis (TGA) quantifies mass loss under nitrogen/air .
- Contradiction Resolution : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Replicate experiments with rigorously purified samples .
Advanced: What strategies optimize the compound’s selectivity in herbicidal applications while minimizing non-target toxicity?
Methodological Answer:
- Safener Co-Application : Use dichlormid or benoxacor to protect crops by inducing detoxification enzymes (e.g., glutathione S-transferases) .
- Structure-Activity Relationship (SAR) : Modify the ethyl group to isopropyl or cyclopropyl to alter lipophilicity and membrane permeability . Validate via root elongation assays in Arabidopsis and weeds .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
